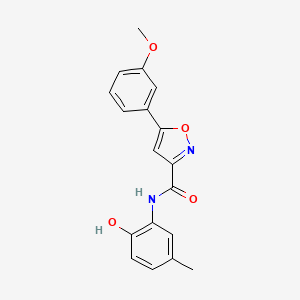![molecular formula C17H18N2O3S B4576972 N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4576972.png)
N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
Übersicht
Beschreibung
N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Chemistry and Supramolecular Assembly
Studies have explored the structural aspects of derivatives related to N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide, specifically examining how substitutions affect supramolecular assembly. For instance, derivatives have been synthesized and their crystal structures determined, revealing insights into intermolecular interactions through Hirshfeld surface analysis. These findings contribute to understanding the molecular geometry and the potential for developing new materials or pharmaceutical compounds (Dey et al., 2015).
Pharmaceutical Development
Research in pharmaceutical development has involved the synthesis of various sulfonamide derivatives, including efforts to create compounds with potential anti-inflammatory, analgesic, or antiarrhythmic properties. For example, the differential pulse polarographic determination of Nimesulide, a related sulfonamide, highlights the methodological advancements in pharmaceutical analysis (Álvarez-Lueje et al., 1997). Another study focused on the microbial reduction of specific sulfonamide derivatives to produce chiral intermediates for the synthesis of beta-receptor antagonists (Patel et al., 1993).
Analytical and Biochemical Applications
The interaction of sulfonamide derivatives with other molecules has been a topic of study, indicating applications in analytical chemistry and biochemistry. For instance, the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, yielding a stable chromophore, offers a colorimetric assay of lipid peroxidation, showcasing the potential of sulfonamide derivatives in developing analytical methodologies (Gerard-Monnier et al., 1998).
Material Science and Catalysis
Research has also extended to material science, where sulfonamide derivatives have been used as catalysts. For example, PEG-SO3H has been utilized as a polymeric catalyst for the synthesis of bis(indolyl)methanes, highlighting the role of these compounds in green chemistry and catalysis (Hasaninejad et al., 2011).
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-11-14-5-3-4-6-16(14)19(12)17(20)13-7-9-15(10-8-13)18-23(2,21)22/h3-10,12,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMZVBOPGYWWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


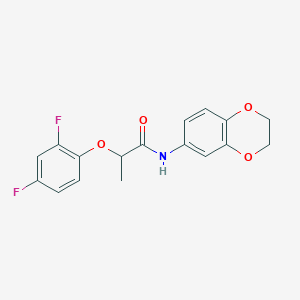
![1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4576900.png)
![1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4576903.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-thiophenecarboxamide](/img/structure/B4576919.png)
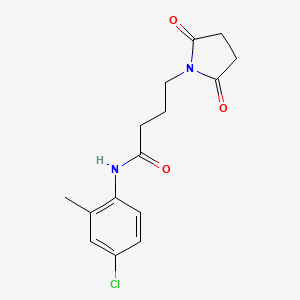
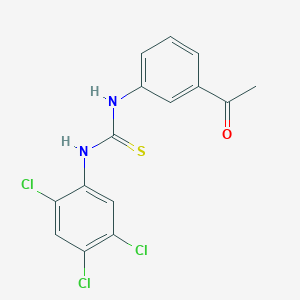
![N~1~-(2,5-dichlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4576935.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4576941.png)
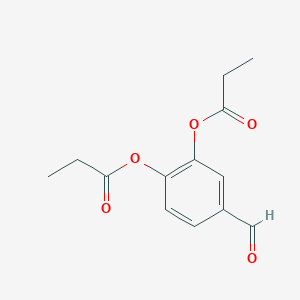
![methyl 4-chloro-3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4576955.png)
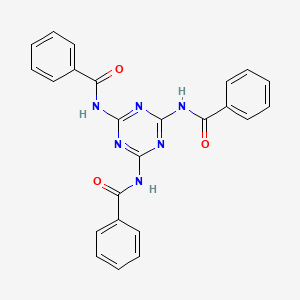
![4-({[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4576965.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-(1-phenylethyl)thiourea](/img/structure/B4576973.png)
